5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide
Overview
Description
5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H12BrClN2O. It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the aromatic ring.
Scientific Research Applications
5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for drug development due to its unique chemical structure.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Its properties contribute to advancements in material science, including the development of new materials with specific characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinonitrile: Another halogenated nicotinamide derivative with similar applications in drug development and organic synthesis.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.
Uniqueness
5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the isobutyl group, which can influence its chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-6(2)4-14-10(15)8-3-7(11)5-13-9(8)12/h3,5-6H,4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBYWWHSPVEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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